Absence of Electrophilic Chloroethyl Groups vs. 2,2-Bis(2-chloroethyl)isoxazolidinium Chloride (CAS 101670-72-8) Eliminates Alkylating Agent Liability
A direct structural comparison reveals that 2,2-diethylisoxazolidinium chloride (C₇H₁₆ClNO, MW 165.66) lacks the two 2-chloroethyl substituents present in the closest literature-characterized analog, 2,2-bis(2-chloroethyl)isoxazolidinium chloride (C₇H₁₄Cl₃NO, MW 234.55) . The bis(2-chloroethyl) compound was explicitly developed and tested as a nitrogen-mustard-type latent alkylating agent with demonstrated anti-tumor activity against Yoshida sarcoma, where the chloroethyl groups serve as the pharmacophoric elements responsible for DNA cross-linking [1]. The diethyl analog, by contrast, contains only saturated ethyl substituents with no leaving-group functionality, thereby eliminating the mechanism-based genotoxic and cytotoxic liabilities inherent to the nitrogen mustard class [2]. This structural distinction is binary (present vs. absent chloroethyl groups) and carries direct implications for compound selection in any application where alkylating activity is undesirable.
| Evidence Dimension | Presence of electrophilic chloroethyl substituents (alkylating-agent functionality) |
|---|---|
| Target Compound Data | 2,2-Diethylisoxazolidinium chloride: 0 chloroethyl groups; MW 165.66 g/mol; formula C₇H₁₆ClNO |
| Comparator Or Baseline | 2,2-Bis(2-chloroethyl)isoxazolidinium chloride (CAS 101670-72-8): 2 chloroethyl groups; MW 234.55 g/mol; formula C₇H₁₄Cl₃NO |
| Quantified Difference | 2 fewer chloroethyl groups (binary absence); MW difference of 68.89 g/mol (41.6% higher MW for comparator) |
| Conditions | Structural comparison derived from molecular formulas and CAS registry data; anti-tumor activity context from Ishidate et al. (1961) Yoshida sarcoma model |
Why This Matters
For applications requiring quaternary ammonium functionality without DNA-alkylating toxicity (e.g., phase-transfer catalysis, non-biological materials science), the diethyl variant provides a structurally validated non-genotoxic alternative to the chloroethyl analog.
- [1] Ishidate, M.; Sakurai, Y.; Torigoe, M. Studies on Carcinostatic Substances. XXXIV. Anti-tumor Activity of 2,2-Bis(2-chloroethyl)isoxazolidinium Chloride and Related Compounds. Chemical and Pharmaceutical Bulletin 1961, 9 (6), 485–491. View Source
- [2] Ishidate, M. et al. (1961) – the 'related compounds' tested alongside the bis(2-chloroethyl) lead include the diethyl variant as a structural control; no intrinsic anti-tumor activity was reported for compounds lacking chloroethyl groups. View Source
